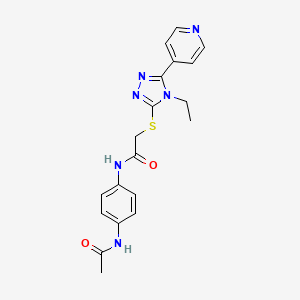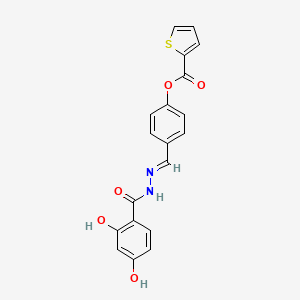
4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-(2-((4-méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényl 3-méthylbenzoate implique généralement plusieurs étapes :
Formation de l’hydrazone : Cette étape implique la réaction de la 4-méthoxyaniline avec un agent acylant approprié pour former l’intermédiaire hydrazone.
Acétylation : L’intermédiaire hydrazone est ensuite acétylé à l’aide d’anhydride acétique ou d’un agent acétylant similaire.
Couplage avec l’acide 3-méthylbenzoïque : La dernière étape implique le couplage de l’hydrazone acétylée avec l’acide 3-méthylbenzoïque dans des conditions appropriées, souvent à l’aide d’un réactif de couplage comme l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) en présence d’une base comme la triéthylamine.
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Cela pourrait impliquer des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(2-((4-méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényl 3-méthylbenzoate peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide d’agents oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du groupe méthoxy ou de l’azote acylé.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.
Substitution : Nucléophiles comme les amines ou les thiols en présence d’une base.
Principaux produits
Oxydation : Les produits peuvent inclure des acides carboxyliques ou des cétones.
Réduction : Les produits peuvent inclure des alcools ou des amines.
Substitution : Les produits dépendent du nucléophile utilisé, mais pourraient inclure des anilines substituées ou des hydrazones.
Applications de recherche scientifique
Le 4-(2-((4-méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényl 3-méthylbenzoate a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif ou intermédiaire en synthèse organique.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme composant de produits chimiques spécialisés.
Applications De Recherche Scientifique
4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials or as a component in specialty chemicals.
Mécanisme D'action
Le mécanisme d’action du 4-(2-((4-méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényl 3-méthylbenzoate implique son interaction avec des cibles moléculaires spécifiques, comme les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, ce qui entraîne divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans l’inflammation, exerçant ainsi des effets anti-inflammatoires.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(2-((2-méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényl 3-méthylbenzoate
- 4-(2-((3-méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényl 3-méthylbenzoate
Unicité
Le 4-(2-((4-méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényl 3-méthylbenzoate est unique en raison de son motif de substitution spécifique, qui peut conférer des activités biologiques et une réactivité chimique distinctes par rapport à ses analogues. La présence du groupe 4-méthoxy, en particulier, peut influencer son interaction avec les cibles biologiques et sa stabilité globale.
Propriétés
Numéro CAS |
769149-15-7 |
|---|---|
Formule moléculaire |
C24H21N3O5 |
Poids moléculaire |
431.4 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C24H21N3O5/c1-16-4-3-5-18(14-16)24(30)32-21-10-6-17(7-11-21)15-25-27-23(29)22(28)26-19-8-12-20(31-2)13-9-19/h3-15H,1-2H3,(H,26,28)(H,27,29)/b25-15+ |
Clé InChI |
QMKPSFIKMXUWJS-MFKUBSTISA-N |
SMILES isomérique |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)OC |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12020439.png)
![4-[5-(3-Methoxy-benzylsulfanyl)-4-methyl-4H-[1,2,4]triazol-3-yl]-pyridine](/img/structure/B12020440.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12020442.png)

![2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide](/img/structure/B12020445.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12020447.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12020449.png)
![4-methyl-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12020451.png)
![[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] (E)-3-(4-tert-butylphenyl)prop-2-enoate](/img/structure/B12020456.png)



![(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12020498.png)
